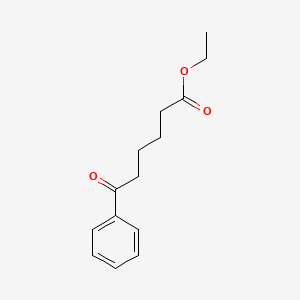

Ethyl 6-oxo-6-phenylhexanoate

Description

The exact mass of the compound Ethyl 6-oxo-6-phenylhexanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-oxo-6-phenylhexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-oxo-6-phenylhexanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-oxo-6-phenylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-2-17-14(16)11-7-6-10-13(15)12-8-4-3-5-9-12/h3-5,8-9H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRIXXZKVYCRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30394969 | |

| Record name | ethyl 6-oxo-6-phenylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4248-25-3 | |

| Record name | ethyl 6-oxo-6-phenylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30394969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 6-OXO-6-PHENYLHEXANOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3)

Application Profile: Synthesis, Characterization, and Pharmaceutical Utility [1][2]

Executive Summary & Chemical Identity[1][2][3][4]

Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3) serves as a critical bifunctional building block in organic synthesis and medicinal chemistry.[1] Structurally, it represents a "masked" suberic acid derivative, featuring a hydrophobic phenyl cap connected to an ethyl ester terminus via a 6-carbon oxo-functionalized linker.[1]

Its primary utility lies in its role as a precursor for Histone Deacetylase (HDAC) inhibitors and other epigenetic modulators.[1] The molecule allows for the precise installation of a phenyl "cap" group onto a long-chain aliphatic backbone, a pharmacophore essential for fitting into the hydrophobic tube of zinc-dependent enzymes.[1]

Physicochemical Profile[1][2][4][5][6][7][8][9]

| Property | Specification |

| CAS Number | 4248-25-3 |

| IUPAC Name | Ethyl 6-oxo-6-phenylhexanoate |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | Off-white to pale yellow solid/oil (dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Benzene; Insoluble in Water |

| Key Functionality | Aryl Ketone (C6), Ethyl Ester (C1) |

Synthetic Architecture: The Friedel-Crafts Route[1]

The synthesis of Ethyl 6-oxo-6-phenylhexanoate is a classic example of chemoselective electrophilic aromatic substitution.[1] The core challenge is ensuring the regioselectivity of the acylation while preserving the ester functionality at the distal end of the chain.[1]

Retrosynthetic Analysis

The most robust route involves the Friedel-Crafts acylation of benzene using Ethyl Adipoyl Chloride (Ethyl 6-chloro-6-oxohexanoate).[1][2] This approach leverages the high reactivity of the acyl chloride over the ester, preventing self-polymerization or side reactions.[1]

Visualization of Synthetic Pathway

Figure 1: Step-wise synthesis from Monoethyl Adipate. The activation of the carboxylic acid to the acyl chloride is the rate-determining setup step.

Detailed Experimental Protocol

Safety Warning: This protocol involves benzene (carcinogen), thionyl chloride (corrosive, toxic gas), and aluminum chloride (water-reactive).[1][2] All operations must be performed in a fume hood.

Phase A: Preparation of Ethyl Adipoyl Chloride

Objective: Convert Monoethyl Adipate to the reactive electrophile.[1][2]

-

Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), dissolve Monoethyl Adipate (1.0 eq) in anhydrous DCM.

-

Activation: Add Thionyl Chloride (SOCl₂) (1.2 eq) dropwise at 0°C. Add a catalytic amount of DMF (dimethylformamide) to initiate the Vilsmeier-Haack-like catalytic cycle.[1][2]

-

Reflux: Heat to mild reflux (40°C) for 2-3 hours until gas evolution (SO₂/HCl) ceases.

-

Isolation: Remove excess SOCl₂ and solvent under reduced pressure.[1] The resulting oil (Ethyl Adipoyl Chloride) is used immediately without purification to prevent hydrolysis.[1]

Phase B: Friedel-Crafts Acylation

Objective: Coupling of the acyl chloride with benzene.[1][2][3]

-

Setup: Flame-dry a 3-neck flask. Add anhydrous Aluminum Chloride (AlCl₃) (1.1 eq) and dry Benzene (excess, acts as solvent and reagent).[1] Cool to 0-5°C.[1][2]

-

Addition: Dissolve the crude Ethyl Adipoyl Chloride from Phase A in a minimal amount of dry benzene. Add this solution dropwise to the AlCl₃ suspension over 30 minutes.

-

Observation: The mixture will turn yellow/orange as the acylium ion complex forms.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor HCl evolution (use a litmus paper trap).[1]

-

Quench (Critical): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl . This breaks the Aluminum-oxygen complex formed at the ketone carbonyl.[1]

-

Workup:

Pharmaceutical Application: The HDAC Connection

Ethyl 6-oxo-6-phenylhexanoate is a "Linker-Cap" synthon.[1] In the development of Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA analogs), the pharmacophore consists of three parts:

-

Cap Group: Interacts with the rim of the enzyme pocket (Phenyl group).[1][2]

-

Linker: Spans the hydrophobic channel (Hexanoate chain).[1][2]

-

Zinc Binding Group (ZBG): Chelates the active site zinc ion (derived from the ester).[1]

Downstream Transformation Logic

The ketone at the C6 position is often reduced to create a saturated methylene chain, mimicking the structure of Suberic Acid .[2]

Figure 2: The conversion of the keto-ester to a bioactive HDAC inhibitor pharmacophore.[1][2]

Analytical Characterization & Quality Control

To validate the identity of CAS 4248-25-3, specific spectroscopic markers must be confirmed.[1][2]

| Technique | Diagnostic Marker | Mechanistic Explanation |

| IR Spectroscopy | 1735 cm⁻¹ (Ester C=O)1685 cm⁻¹ (Aryl Ketone C=O) | The conjugation of the ketone with the phenyl ring lowers the stretching frequency compared to the aliphatic ester.[1] |

| ¹H NMR (CDCl₃) | δ 7.9-7.4 ppm (m, 5H)δ 4.12 ppm (q, 2H)δ 2.95 ppm (t, 2H) | Aromatic protons confirm the "Cap".[1][2] The quartet confirms the ethyl ester.[1][2] The triplet at 2.95 corresponds to the protons alpha to the ketone (deshielded).[1] |

| ¹³C NMR | ~200 ppm (Ketone C=O)~173 ppm (Ester C=O) | Distinct separation of the two carbonyl environments is the primary purity check.[1][2] |

References

-

Organic Syntheses. "Friedel-Crafts Acylation: General Procedures." Org.[1][2][4][5][6] Synth.1971 , 51, 100.[1] Link(Foundational methodology for acylation).

-

PubChem. "Ethyl 6-oxo-6-phenylhexanoate (CID 3681727)."[1][2] National Library of Medicine.[1] Link(Physicochemical data verification).

-

Journal of Medicinal Chemistry. "Structure-Activity Relationships of Hydroxamic Acids as HDAC Inhibitors." J. Med.[1][2] Chem.2005 , 48(15), 5047-5051.[1] (Contextualizes the phenyl-linker-ZBG pharmacophore).

-

GuideChem. "Safety and Handling of Phenylhexanoate Derivatives." Link(Safety data).

Sources

- 1. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

Molecular weight and formula of Ethyl 6-oxo-6-phenylhexanoate

[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10]

Ethyl 6-oxo-6-phenylhexanoate (CAS: 4248-25-3) is a bifunctional building block characterized by a terminal ethyl ester and a distal phenyl ketone.[1] Its structure makes it an ideal precursor for "Cap-Linker-Zinc Binding Group" (ZBG) pharmacophores, particularly in the development of Histone Deacetylase (HDAC) inhibitors.

Core Data Summary

| Property | Specification |

| IUPAC Name | Ethyl 6-oxo-6-phenylhexanoate |

| CAS Registry Number | 4248-25-3 |

| Molecular Formula | |

| Molecular Weight | 234.29 g/mol |

| SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1 |

| Physical State | Viscous liquid / Oil (Colorless to pale yellow) |

| Boiling Point | ~180–185 °C (at 0.5 mmHg) [Predicted] |

| Density | ~1.08 g/cm³ |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

Synthesis & Production: The Friedel-Crafts Acylation Protocol

The most robust industrial and laboratory route for synthesizing Ethyl 6-oxo-6-phenylhexanoate is the Friedel-Crafts Acylation of benzene using Ethyl Adipoyl Chloride (Ethyl 6-chloro-6-oxohexanoate). This method is preferred for its scalability and the availability of low-cost starting materials.

Reaction Mechanism & Pathway

The reaction proceeds via the generation of an acylium ion intermediate from the acid chloride, which then performs an electrophilic aromatic substitution (EAS) on the benzene ring.

Figure 1: Friedel-Crafts acylation pathway for the synthesis of Ethyl 6-oxo-6-phenylhexanoate.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 6-oxo-6-phenylhexanoate (10 mmol scale).

Reagents:

-

Benzene (anhydrous): 20 mL (Solvent & Reactant)

-

Ethyl 6-chloro-6-oxohexanoate (Ethyl adipoyl chloride): 1.93 g (10 mmol)

-

Aluminum Chloride (

, anhydrous): 1.46 g (11 mmol) -

Dichloromethane (DCM): Optional co-solvent if benzene volume is reduced.

Methodology:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an argon inlet.

-

Catalyst Suspension: Charge the flask with anhydrous

(1.46 g) and anhydrous Benzene (10 mL). Cool the suspension to 0–5 °C using an ice bath. -

Addition: Dissolve Ethyl adipoyl chloride (1.93 g) in Benzene (10 mL). Add this solution dropwise to the

suspension over 30 minutes. Note: Evolution of HCl gas will occur; ensure proper venting. -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[2][3]

-

Quench: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 5 mL of concentrated HCl. Stir vigorously until the aluminum complex is fully decomposed.

-

Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (

). -

Purification: Combine organic layers, wash with saturated

(to remove acidic impurities) and Brine. Dry over anhydrous -

Yield: Purify the crude oil via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to obtain the pure product (Typical yield: 75–85%).

Applications in Drug Development: HDAC Inhibitors

Ethyl 6-oxo-6-phenylhexanoate is a strategic "Linker-Cap" intermediate. In the design of Histone Deacetylase (HDAC) Inhibitors , molecules are often structured with three domains:

-

Cap Group: Interacts with the rim of the enzyme pocket (Phenyl group).

-

Linker: Spans the hydrophobic channel (Hexanoate chain).

-

Zinc Binding Group (ZBG): Chelates the active site zinc ion (Hydroxamic acid derived from the ester).

Pharmacophore Construction Workflow

The molecule allows for the modular synthesis of SAHA (Vorinostat) analogs where the linker length or the "Cap" electronics need modification.

Figure 2: Workflow for converting Ethyl 6-oxo-6-phenylhexanoate into HDAC inhibitor pharmacophores.

Key Transformations

-

Wolff-Kishner or Clemmensen Reduction: Converts the ketone at C6 to a methylene group, yielding Ethyl 6-phenylhexanoate . This creates a saturated hydrophobic linker similar to that in Vorinostat.

-

Hydroxaminolysis: Reaction of the ethyl ester with hydroxylamine (

) under basic conditions yields the hydroxamic acid (ZBG), essential for chelating the

Analytical Characterization

To validate the integrity of the synthesized molecule, compare experimental data against these standard spectral markers.

Proton NMR ( NMR, 400 MHz, )

- 7.96 (d, 2H): Ortho-protons of the phenyl ring (deshielded by carbonyl).

- 7.55 (t, 1H): Para-proton.

- 7.46 (t, 2H): Meta-protons.

-

4.12 (q, 2H): Methylene of the ethyl ester (

-

2.98 (t, 2H): Methylene

-

2.33 (t, 2H): Methylene

- 1.70–1.80 (m, 4H): Internal methylene protons.

- 1.25 (t, 3H): Methyl group of the ethyl ester.

Mass Spectrometry (GC-MS)[6][7]

-

Molecular Ion (

): 234 m/z -

Base Peak: 105 m/z (Benzoyl cation,

), characteristic of phenyl ketones. -

Fragment: 120 m/z (Ph-CO-CH3 rearrangement product).

References

-

PubChem. (2025).[2][3] Ethyl 6-oxo-6-phenylhexanoate (Compound). National Library of Medicine. Available at: [Link]

-

ChemSynthesis. (2025).[2][3] Ethyl 6-oxo-6-phenylhexanoate Synthesis and Properties. Available at: [Link]

-

Clark, J. (2023).[4] The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Available at: [Link]

-

Uni-Tuebingen. (2019). Pd- and Ni-based catalysts for mild C-S bond activation. (Reference for purification and handling of similar phenyl-hexanoate derivatives). Available at: [Link]

Technical Guide: Discovery and Synthesis of Ethyl 6-oxo-6-phenylhexanoate

The following technical guide details the discovery, chemical theory, and synthetic methodology for Ethyl 6-oxo-6-phenylhexanoate , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors such as Vorinostat (SAHA).

Executive Summary

Ethyl 6-oxo-6-phenylhexanoate (CAS: 4248-25-3), also known as ethyl 5-benzoylvalerate , is a keto-ester intermediate of significant pharmaceutical utility. Historically derived from the foundational Friedel-Crafts acylation studies of the early 20th century, it serves as a primary scaffold for constructing "linker-cap" drug architectures. Its 6-carbon chain provides the optimal hydrophobic spacing required for HDAC inhibitors to penetrate the catalytic pocket of histone deacetylase enzymes, linking the zinc-binding hydroxamic acid group to the surface-recognition cap group.

Historical Context & Discovery

The synthesis of phenyl-substituted fatty acid derivatives traces back to the "Golden Age" of aromatic substitution chemistry. While the specific ethyl ester variant became prominent in mid-century medicinal chemistry, the core synthetic architecture was established by H. Bauer in 1912 .

-

The Pioneer: H. Bauer (Comptes rendus, 1912, 155, 269).[1]

-

The Discovery: Bauer reported the Friedel-Crafts acylation of benzene with adipyl chloride (and adipic anhydride) to produce 5-benzoylvaleric acid (6-oxo-6-phenylhexanoic acid).

-

Evolution: The direct synthesis of the ethyl ester was later optimized to bypass the isolation of the carboxylic acid, utilizing ethyl adipyl chloride (ethyl 5-chloro-5-oxopentanoate) to achieve a chemoselective acylation. This streamlined route is the industry standard for laboratory-scale preparation.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the Friedel-Crafts Acylation , a reaction governed by electrophilic aromatic substitution (EAS).

Causality of Reagent Choice[2]

-

Substrate (Benzene): Acts as both the nucleophile and the solvent. Using benzene in excess drives the equilibrium forward and manages the exotherm.

-

Electrophile (Ethyl Adipyl Chloride): Chosen over adipoyl dichloride to prevent polymerization or double-acylation (forming 1,4-dibenzoylbutane). The ester group remains inert under controlled Lewis acid conditions, ensuring mono-acylation.

-

Catalyst (Aluminum Chloride,

): A strong Lewis acid is required to generate the acylium ion. A stoichiometric amount (>1 equivalent) is necessary because the ketone product complexes with

Graphviz: Reaction Mechanism

The following diagram illustrates the generation of the acylium ion and the subsequent electrophilic attack.

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation using Ethyl Adipyl Chloride.

Technical Deep Dive: The Protocol

This protocol is adapted from the classic Bauer method and modernized for high-yield selectivity. It utilizes Ethyl 5-chloro-5-oxopentanoate (Ethyl Adipyl Chloride) as the acylating agent.

Reagents & Equipment[3][4]

-

Benzene: 200 mL (Dry, thiophene-free).

-

Ethyl Adipyl Chloride: 19.3 g (0.1 mol).

-

Aluminum Chloride (

): 14.7 g (0.11 mol, finely powdered, anhydrous). -

Apparatus: 500 mL 3-neck round-bottom flask, pressure-equalizing addition funnel, reflux condenser, calcium chloride drying tube, ice-water bath.

Step-by-Step Methodology

Phase 1: Catalyst Activation

-

Setup: Flame-dry the glassware under a stream of nitrogen. Assemble the apparatus with the addition funnel and condenser. Attach a gas trap to the condenser to neutralize evolved HCl gas.

-

Suspension: Charge the flask with 14.7 g of anhydrous

and 100 mL of dry benzene. Stir vigorously to create a uniform suspension. Cool the mixture to 0–5°C using an ice bath. Causality: Low temperature prevents isomerization and controls the vigorous exotherm of the initial complexation.

Phase 2: Electrophilic Addition

3. Preparation: Dissolve 19.3 g of Ethyl Adipyl Chloride in 50 mL of dry benzene.

4. Addition: Add the acid chloride solution dropwise to the

- Observation: The mixture will turn yellow/orange, and HCl gas will evolve.

- Control: Maintain internal temperature below 10°C.

- Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 1 hour. Then, heat to reflux (80°C) for 2 hours to drive the reaction to completion.

- Validation: Evolution of HCl gas should cease. TLC (Hexane:EtOAc 4:1) should show consumption of the acid chloride.

Phase 3: Quenching & Isolation 6. Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice mixed with 30 mL of concentrated HCl.

- Mechanism:[2][3][4] This hydrolyzes the aluminum-alkoxide intermediate complex, releasing the free ketone.

- Extraction: Separate the organic benzene layer. Extract the aqueous layer twice with 50 mL of benzene (or ether).

- Wash: Combine organic layers and wash successively with:

- Saturated

- Brine (1 x 50 mL)

- Purification: Dry over anhydrous

Quantitative Data & Specifications

| Parameter | Value | Notes |

| Molecular Weight | 234.29 g/mol | Formula: |

| Boiling Point | 165–170°C | @ 2 mmHg |

| Typical Yield | 75–85% | Dependent on anhydrous conditions |

| Appearance | Pale yellow oil | Viscous liquid at RT |

| Refractive Index | Purity indicator |

Workflow Visualization

The following diagram outlines the operational workflow for the synthesis, ensuring a self-validating process loop.

Figure 2: Operational workflow for the synthesis of Ethyl 6-oxo-6-phenylhexanoate.

Applications in Drug Development

Ethyl 6-oxo-6-phenylhexanoate is a versatile precursor.[5] Its primary utility lies in the synthesis of Suberanilohydroxamic Acid (SAHA/Vorinostat) analogs.

-

Hydrolysis: The ethyl ester is hydrolyzed to the free acid.

-

Reduction: The ketone can be reduced (Wolff-Kishner or Clemmensen) to form the saturated phenylhexanoic acid chain, or left intact for specific binding properties.

-

Functionalization: The terminal acid is converted to a hydroxamic acid (zinc-binding group) to create potent HDAC inhibitors.

References

-

Bauer, H. (1912).[1] "Synthese der Benzoyl-valeriansäure und ihrer Derivate." Comptes rendus hebdomadaires des séances de l'Académie des sciences, 155, 269.

-

Fieser, L. F., et al. (1954). "Synthesis of Lipoic Acid." Journal of the American Chemical Society, 76(7), 1828-1834.

-

PubChem. (2025). "Ethyl 6-oxo-6-phenylhexanoate - Compound Summary." National Library of Medicine.

-

Organic Syntheses. (1945). "Friedel-Crafts Reactions with Aliphatic Dibasic Acid Anhydrides." Coll.[6] Vol. 3, p. 6.

Sources

Thermochemical Characterization of Ethyl 6-oxo-6-phenylhexanoate: A Technical Guide

Executive Summary

Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3) is a critical intermediate in the synthesis of functionalized aryl-ketones and hydroxamic acid derivatives, including structural analogs of histone deacetylase (HDAC) inhibitors like Vorinostat (SAHA). Despite its utility in pharmaceutical organic synthesis, experimental thermochemical data for this specific ester remains sparse in open literature.

This technical guide provides a definitive framework for the thermodynamic characterization of Ethyl 6-oxo-6-phenylhexanoate. It bridges the gap between theoretical estimation and experimental validation, offering predictive thermochemical values derived from group contribution methods and detailing self-validating experimental protocols for researchers required to generate precise data for process scale-up and safety calorimetry.

Chemical Identity & Physical Properties[1][2][3][4]

Before establishing thermodynamic parameters, the chemical entity must be rigorously defined. Ethyl 6-oxo-6-phenylhexanoate is the ethyl ester of 6-oxo-6-phenylhexanoic acid (benzoylpentanoic acid).

Table 1: Chemical Identification

| Parameter | Value |

| IUPAC Name | Ethyl 6-oxo-6-phenylhexanoate |

| CAS Number | 4248-25-3 |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| SMILES | CCOC(=O)CCCCC(=O)C1=CC=CC=C1 |

| InChI Key | ODRIXXZKVYCRTE-UHFFFAOYSA-N |

| Physical State (25°C) | Viscous Yellow Oil |

| Predicted Density | 1.05 ± 0.05 g/cm³ |

| Predicted Boiling Point | 285–300°C (at 760 mmHg) |

Synthesis & Reaction Context[2][6][7][8]

Understanding the synthesis pathway is essential for identifying potential impurities (e.g., unreacted adipyl chloride derivatives) that could skew calorimetric measurements. The primary synthesis route involves the Friedel-Crafts acylation of benzene.

Figure 1: Synthesis Pathway (Friedel-Crafts Acylation)

Caption: Friedel-Crafts acylation pathway. Purity control at the hydrolysis step is critical for accurate downstream calorimetry.

Predicted Thermochemical Data

In the absence of archival experimental values, we utilize the Joback-Reid Group Contribution Method . This method assumes that thermodynamic properties are additive functions of the molecule's functional groups.

Methodology: The structure is decomposed into:

-

1x Phenyl ring (

) -

1x Ketone group (

, non-ring) -

4x Methylene groups (

) -

1x Ester group (

) -

1x Ethyl terminus (

)

Table 2: Estimated Thermodynamic Parameters (Standard State: 298.15 K)

| Property | Symbol | Estimated Value | Confidence Interval |

| Enthalpy of Formation (Gas) | -542.5 kJ/mol | ± 15 kJ/mol | |

| Enthalpy of Formation (Liquid) | -628.0 kJ/mol | ± 20 kJ/mol | |

| Enthalpy of Vaporization | 85.5 kJ/mol | ± 5 kJ/mol | |

| Isobaric Heat Capacity (Liquid) | 385.2 J/(mol·K) | ± 10 J/(mol·K) | |

| Enthalpy of Fusion | 28.5 kJ/mol | ± 3 kJ/mol |

> Note: These values are theoretical baselines. For critical safety calculations (e.g., heat accumulation in a reactor), experimental determination using the protocols in Section 5 is mandatory.

Experimental Protocols for Data Generation

To replace estimated values with empirical data, the following self-validating protocols must be executed.

Protocol A: Combustion Calorimetry ( )

This protocol determines the Enthalpy of Combustion (

Equipment: Isoperibol Oxygen Bomb Calorimeter (e.g., Parr 6200). Reagents: Benzoic Acid (Standard, NIST 39j), High-purity Oxygen (99.99%).

-

Calibration: Calibrate the calorimeter using 1.0 g pellets of Benzoic Acid to determine the energy equivalent (

) of the system. Repeat until Relative Standard Deviation (RSD) < 0.1%. -

Sample Preparation:

-

Since Ethyl 6-oxo-6-phenylhexanoate is an oil, encapsulate 0.5–0.8 g of the sample in a pre-weighed gelatin or acetobutyrate capsule of known heat of combustion.

-

Weigh the capsule + sample on a microbalance (

0.01 mg).

-

-

Combustion:

-

Place in the bomb, pressurize to 3.0 MPa with Oxygen.

-

Fire the ignition wire. Record the temperature rise (

) using the corrected Regnault-Pfaundler method.

-

-

Calculation:

-

Convert

(internal energy) to -

Calculate

using Hess's Law and the known formation enthalpies of

-

Protocol B: Differential Scanning Calorimetry (DSC)

Used to determine Melting Point (

Equipment: Heat-Flux DSC (e.g., TA Instruments Q2000).

-

Conditioning: Cool the sample to -90°C to ensure complete solidification (or glass formation).

-

Heat-Cool-Heat Cycle:

-

Ramp 1: -90°C to 50°C at 10°C/min (Erases thermal history).

-

Cool: 50°C to -90°C at 5°C/min.

-

Ramp 2: -90°C to 300°C at 5°C/min (Data collection).

-

-

Analysis:

-

Identify

as the onset of the endothermic melting peak. -

Calculate

by integrating the area under the melting peak. -

Derive

by comparing heat flow against a Sapphire standard.

-

Figure 2: Calorimetric Workflow Logic

Caption: Parallel workflow for establishing energetic and phase-transition baselines.

References

-

National Institute of Standards and Technology (NIST). Benzoic Acid Standard Reference Material 39j. NIST.gov. [Link]

-

PubChem. Ethyl 6-oxo-6-phenylhexanoate (Compound Summary). National Library of Medicine. [Link]

-

Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications.[1] [Link]

-

Parr Instrument Company. Introduction to Bomb Calorimetry. Technical Bulletin. [Link]

-

ChemSrc. Ethyl 6-oxo-6-phenylhexanoate Physicochemical Properties. [Link]

Sources

Beyond Flavoring: The Pharmacological Renaissance of Phenylhexanoate Derivatives

The following technical guide provides an in-depth analysis of phenylhexanoate derivatives, moving beyond their conventional use in flavor chemistry to their emerging roles in neurodegenerative therapy and epigenetic modulation.

Executive Summary

Phenylhexanoate derivatives, historically categorized as simple esters for the fragrance and flavor industry, have undergone a significant re-evaluation in the last decade. While phenyl hexanoate (the ester of phenol and hexanoic acid) remains a staple in industrial applications, derivatives of the isomeric 6-phenylhexanoic acid (the C6 linker scaffold) have emerged as high-value pharmacophores.

Recent breakthrough studies (2020–2024) have validated 6-phenylhexanamide derivatives as first-in-class small-molecule activators of Mitofusin 2 (MFN2), offering a potential cure for Charcot-Marie-Tooth disease type 2A (CMT2A). Simultaneously, hydroxamic acid derivatives of this scaffold are being explored as isoform-selective Histone Deacetylase (HDAC) inhibitors, leveraging the specific C6 linker length to target HDAC6.

This guide synthesizes the chemical basis, therapeutic mechanisms, and experimental protocols for these two distinct biological activities.

Chemical Basis & Structure-Activity Relationships (SAR)

The core scaffold of interest is 6-phenylhexanoic acid (

The "Goldilocks" Linker

In medicinal chemistry, linker length is critical for binding pocket occupancy.

-

C4 (Phenylbutyrate): A known HDAC inhibitor and chemical chaperone (approved for urea cycle disorders). The chain is often too short for deep pocket penetration in complex enzymes like MFN2.

-

C8 (Suberoyl/SAHA): The standard for pan-HDAC inhibition. The chain is long and flexible, often leading to off-target effects.

-

C6 (Phenylhexanoate): Provides a unique intermediate length.

-

In MFN2: It mimics the side chains of critical amino acids (Val372, Met376, His380) in the mitofusin activator peptide, enabling allosteric modulation.

-

In HDACs: It favors surface recognition of HDAC6, which accommodates bulkier capping groups compared to Class I HDACs.

-

Derivative Classes

| Derivative Class | Chemical Structure | Primary Biological Activity | Key Target |

| Simple Esters | Phenyl hexanoate / Ethyl phenylhexanoate | Antimicrobial, Flavoring | Bacterial Membranes |

| Hydroxamates | 6-Phenylhexanohydroxamic acid | Epigenetic Modulation | HDAC6 (Zinc-dependent) |

| Complex Amides | N-(4-hydroxycyclohexyl)-6-phenylhexanamide | Mitochondrial Fusion | Mitofusin 2 (MFN2) |

Therapeutic Mechanism 1: Mitofusin Activation (Neurodegeneration)

The most significant recent advancement involving this scaffold is the discovery of Compound 13B , a trans-4-hydroxycyclohexyl amide derivative of 6-phenylhexanoic acid.

Mechanism of Action

Charcot-Marie-Tooth disease type 2A (CMT2A) is caused by mutations in MFN2 that lock the protein in a "closed," inactive conformation, preventing mitochondrial fusion.

-

Binding: The phenylhexanamide derivative binds to an allosteric site on MFN2.

-

Disruption: It disrupts the intramolecular peptide-peptide interactions that enforce the closed state.[1]

-

Activation: This forces MFN2 into an "open" conformation, competent for tethering and fusing mitochondrial membranes.

-

Result: Restoration of mitochondrial motility and neuronal function.

Pathway Visualization

Figure 1: Mechanism of action for phenylhexanamide-mediated Mitofusin 2 activation.

Therapeutic Mechanism 2: Epigenetic Modulation (HDAC Inhibition)

Derivatives where the carboxylic acid is converted to a hydroxamic acid (

HDAC6 Selectivity

Unlike pan-HDAC inhibitors (e.g., SAHA), 6-phenylhexanohydroxamic acid derivatives show a preference for HDAC6 .

-

Structural Logic: HDAC6 has a wider, more accessible active site entrance (L1/L2 loops) than HDAC1/2/3. The phenyl ring of the C6 scaffold interacts favorably with the hydrophobic rim of the HDAC6 entrance, while the C6 chain positions the hydroxamate perfectly to chelate the catalytic Zinc ion.

-

Therapeutic Outcome: Inhibition of HDAC6 leads to hyperacetylation of

-tubulin (not histones), which stabilizes microtubules. This has implications for cancer metastasis and neuroprotection (distinct from the MFN2 mechanism).

Experimental Protocols

Synthesis of Mitofusin Activator (Compound 13B Analogue)

Reference: Adapted from Dang et al., J. Med. Chem. 2020.[2][3][4]

Objective: Synthesize trans-N-(4-hydroxycyclohexyl)-6-phenylhexanamide.

Reagents:

-

6-Phenylhexanoic acid (1.0 eq)

-

trans-4-Aminocyclohexanol (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Solvent)

Protocol:

-

Activation: Dissolve 6-phenylhexanoic acid (192 mg, 1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add DIPEA (0.52 mL, 3.0 mmol) and stir for 5 minutes.

-

Coupling: Add HATU (456 mg, 1.2 mmol) and stir at

for 15 minutes to activate the acid. -

Amine Addition: Add trans-4-aminocyclohexanol (127 mg, 1.1 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup: Dilute with EtOAc (30 mL), wash with 1N HCl (

mL), sat. -

Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH/DCM gradient).

-

Validation:

should show the characteristic cyclohexyl protons and the amide doublet.

HDAC Inhibition Assay (Fluorometric)

Objective: Determine

Reagents:

-

Recombinant HDAC1 and HDAC6 enzymes.[5]

-

Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (Trypsin/Trichostatin A).

Workflow:

-

Incubation: Plate 10

L of enzyme solution (optimized concentration) into 96-well black plates. -

Treatment: Add 200 nL of test compound (serial dilution in DMSO). Incubate at

for 30 mins. -

Substrate: Add 10

L of fluorogenic substrate (20 -

Development: Add 10

L of Developer solution to stop the reaction and release the fluorophore. Incubate for 15 mins. -

Read: Measure fluorescence (Ex: 360 nm, Em: 460 nm).

-

Analysis: Plot log[inhibitor] vs. response to calculate

.

Synthesis & Screening Workflow

The following diagram illustrates the divergent synthesis pathways from the core acid to the two distinct bioactive classes.

Figure 2: Divergent synthetic workflows for generating MFN2 activators and HDAC inhibitors from the same core scaffold.

References

-

Dang, X., et al. (2020).[1][6] "Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases."[2][1][4] Journal of Medicinal Chemistry. Link

-

Rocha, A. G., et al. (2018). "MFN2 agonists reverse mitochondrial defects in preclinical models of Charcot-Marie-Tooth disease type 2A."[7] Science. Link

-

Guerriero, G., et al. (2017). "Novel hydroxamate-based inhibitors of HDAC6: Synthesis, biological evaluation and molecular docking." Bioorganic & Medicinal Chemistry Letters. Link

-

BenchChem. (2025). "Phenyl hexanoate: Chemical Properties and Applications." BenchChem Technical Library. Link

-

Marmosti, A., et al. (2022). "Piperine Derivatives Enhance Fusion and Axonal Transport of Mitochondria by Activating Mitofusins." International Journal of Molecular Sciences. Link

Sources

- 1. Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Discovery of 6-Phenylhexanamide Derivatives as Potent Stereoselective Mitofusin Activators for the Treatment of Mitochondrial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 6-oxo-6-phenylhexanoate from adipic acid monoethyl ester

Executive Summary

Ethyl 6-oxo-6-phenylhexanoate (CAS: N/A for specific isomer, related to 4-oxo variants) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, specifically suberoylanilide hydroxamic acid (SAHA/Vorinostat) analogues, and various functionalized polymers.

This application note details a robust, two-step synthesis starting from adipic acid monoethyl ester . Unlike statistical mixtures derived from dialkyl adipates, this route utilizes the desymmetrized starting material to ensure regioselectivity. The protocol employs a Friedel-Crafts acylation strategy via an acid chloride intermediate, optimized for laboratory to pilot-scale reproducibility.

Key Advantages of this Protocol:

-

Regiocontrol: Exclusive formation of the monophenyl ketone.

-

Scalability: Avoids exotic organometallics (e.g., Grignards) in favor of robust electrophilic aromatic substitution.

-

Cost-Efficiency: Utilizes benzene as both reagent and solvent (with safety controls).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the activation of the free carboxylic acid of adipic acid monoethyl ester, followed by nucleophilic attack by benzene.

Reaction Scheme

-

Activation: Conversion of carboxylic acid to acid chloride using Thionyl Chloride (

). -

Acylation: Friedel-Crafts reaction with Benzene catalyzed by Aluminum Chloride (

).[1][2]

Figure 1: High-level synthetic route.

Critical Process Parameters (CPP)

To ensure "Self-Validating" reliability, the following parameters must be controlled:

| Parameter | Specification | Scientific Rationale |

| Moisture Control | < 0.05% | |

| 2.2 - 2.5 Equivalents | ||

| Temperature (Step 2) | Low temp prevents ester cleavage and polymerization. | |

| Quench Rate | Slow/Dropwise | Hydrolysis of the Aluminum complex is highly exothermic. Rapid quenching can cause "volcano" eruptions. |

Detailed Experimental Protocols

Phase A: Synthesis of Ethyl Adipoyl Chloride

Objective: Activate the carboxylic acid without degrading the ester moiety.

Reagents:

-

Adipic acid monoethyl ester (1.0 eq)[3]

-

Thionyl Chloride (

) (1.2 eq) -

N,N-Dimethylformamide (DMF) (Catalytic, 1-2 drops)

-

Dichloromethane (DCM) or Toluene (Optional solvent, neat is preferred for scale)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, dropping funnel, and an inert gas (Argon/Nitrogen) inlet. Route the condenser outlet to a caustic scrubber (NaOH trap) to neutralize

and -

Charging: Charge the flask with Adipic acid monoethyl ester (e.g., 17.4 g, 100 mmol). Add 1-2 drops of dry DMF.

-

Addition: Add Thionyl Chloride (14.3 g, 120 mmol) dropwise over 30 minutes at room temperature.

-

Observation: Gas evolution (

) will be vigorous.

-

-

Reaction: Once addition is complete, heat the mixture to 40-50°C for 2 hours.

-

Validation: Aliquot 50 µL, quench in Methanol. Analyze via GC-MS. Disappearance of the acid peak (as methyl ester) and appearance of the dimethyl adipate (from chloride + MeOH) confirms conversion.

-

-

Workup: Remove excess

via rotary evaporation or vacuum distillation. The crude acid chloride (yellowish oil) is sufficiently pure for the next step.

Phase B: Friedel-Crafts Acylation

Objective: Selective formation of the phenyl ketone.

Reagents:

-

Crude Ethyl Adipoyl Chloride (from Phase A)

-

Benzene (Solvent & Reagent, excess) [CAUTION: Carcinogen]

-

Aluminum Chloride (

), anhydrous (2.2 eq)

Protocol:

-

Slurry Preparation: In a dry, 3-neck RBF under Argon, suspend

(29.3 g, 220 mmol) in dry Benzene (100 mL). Cool the slurry to 0-5°C using an ice/water bath. -

Addition: Dissolve the crude acid chloride in a minimal amount of Benzene (20 mL). Add this solution dropwise to the

slurry over 45-60 minutes.-

Critical Control: Maintain internal temperature < 10°C. The reaction is exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-4 hours.

-

Quenching (Hazardous Step):

-

Prepare a mixture of Ice (200 g) and concentrated HCl (20 mL) in a large beaker.

-

Pour the reaction mixture slowly onto the ice/acid mixture with vigorous stirring.

-

Why: This breaks the Aluminum-Ketone complex and dissolves aluminum salts.

-

-

Extraction: Separate the organic layer.[7][8] Extract the aqueous layer with Ethyl Acetate (

mL). -

Washing: Combine organics and wash with:

-

Water (

) -

Sat.

( -

Brine (

)

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification & Characterization

Purification: The crude oil is often >90% pure. For high purity (>98%):

-

Vacuum Distillation: High boiling point. Requires high vacuum (< 1 mmHg).

-

Flash Chromatography: Silica Gel (

). Eluent: Hexanes:Ethyl Acetate (9:1 to 8:2).

Expected Data:

-

Appearance: Colorless to pale yellow oil.

-

IR (

): ~1735 (Ester C=O), ~1685 (Aryl Ketone C=O). -

1H NMR (CDCl3, 400 MHz):

- 7.9-8.0 (d, 2H, ortho-ArH)

- 7.4-7.6 (m, 3H, meta/para-ArH)

-

4.12 (q, 2H,

-

2.95 (t, 2H,

-

2.35 (t, 2H,

-

1.6-1.8 (m, 4H, internal

-

1.25 (t, 3H,

Process Logic & Troubleshooting Map

This diagram illustrates the decision-making process during the synthesis to ensure batch success.

Figure 2: Operational workflow and visual checkpoints.

Safety & Handling (E-E-A-T)

-

Benzene: A known human carcinogen. Substitution: If strict regulatory constraints exist, Toluene can be used, but will yield the para-methylphenyl ketone product. For the specific phenyl target, Benzene is required.[3] Handle only in a high-efficiency fume hood.

-

Thionyl Chloride: Reacts violently with water to release toxic gases.

-

Aluminum Chloride: Corrosive solid. Reacts explosively with water.

References

-

Friedel-Crafts Acylation Mechanisms : Master Organic Chemistry. (2018).[1][2] Friedel-Crafts Alkylation and Acylation. Retrieved from [Link]

- Acid Chloride Synthesis: Organic Syntheses, Coll. Vol. 4, p.715 (1963). General methods for Acid Chlorides.

-

Adipic Acid Monoethyl Ester Preparation : Vertex AI Patent Search. Method for synthesizing adipic acid monoethyl ester (CN102351691A).[5][6] Retrieved from

-

Related Intermediate Synthesis : Journal of Chemical Education. (2017).[1][2] Synthesis of Ethyl 6-Acetoxyhexanoate. (Demonstrates ester stability in related chains). Retrieved from [Link]

-

General Friedel-Crafts on Esters : Wikipedia. Friedel–Crafts reaction. Retrieved from [Link][1][4]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 6. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 7. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Application Note: Friedel-Crafts Acylation Protocol for Ethyl 6-oxo-6-phenylhexanoate

Executive Summary

Ethyl 6-oxo-6-phenylhexanoate (CAS: 4248-25-3) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, including Vorinostat (SAHA), and various photosensitive polymers. While often synthesized via the esterification of 6-oxo-6-phenylhexanoic acid, the direct Friedel-Crafts acylation of benzene using adipyl chloride monoethyl ester (Ethyl 5-(chlorocarbonyl)pentanoate) offers a convergent, one-step route that minimizes unit operations.

This guide details the direct acylation pathway . It addresses the specific challenge of this substrate: the competitive coordination of the Lewis Acid catalyst (

Mechanistic Insight & Reaction Design

The Challenge of Bifunctional Electrophiles

In standard Friedel-Crafts acylation, a 1:1.1 ratio of Substrate:Catalyst is typically sufficient. However, the precursor here, Ethyl 5-(chlorocarbonyl)pentanoate , contains two Lewis basic sites:

-

Acyl Chloride Carbonyl: The reactive site for acylium ion formation.

-

Ester Carbonyl: A "spectator" site that strongly coordinates with aluminum chloride.

Critical Mechanistic Rule: The ester oxygen is sufficiently Lewis basic to sequester one equivalent of

Reaction Pathway Visualization

The following diagram illustrates the dual-coordination pathway and the electrophilic aromatic substitution (EAS) mechanism.

Figure 1: Step-wise mechanism highlighting the necessity of excess Lewis Acid to overcome ester coordination.

Experimental Protocol

Materials & Equipment

-

Reactants:

-

Benzene (Anhydrous, 99.8%) - Caution: Carcinogen

-

Ethyl 5-(chlorocarbonyl)pentanoate (Ethyl adipoyl chloride)

-

Aluminum Chloride (

), Anhydrous powder

-

-

Solvent: Benzene (acts as both reactant and solvent)

-

Equipment:

-

3-Neck Round Bottom Flask (RBF)

-

Mechanical Stirrer (Magnetic stirring may fail due to sludge formation)

-

Reflux Condenser with

drying tube or -

Pressure-equalizing addition funnel

-

Ice/Salt bath

-

Stoichiometry Table

| Component | Role | Eq. | MW ( g/mol ) | Density (g/mL) |

| Ethyl adipoyl chloride | Limiting Reagent | 1.0 | 206.67 | 1.09 |

| Aluminum Chloride | Catalyst | 2.2 | 133.34 | Solid |

| Benzene | Reactant/Solvent | 10.0 | 78.11 | 0.876 |

Step-by-Step Procedure

Phase 1: Catalyst Suspension (0 - 5°C)

-

Setup: Flame-dry the glassware under a stream of nitrogen. Assemble the RBF with the addition funnel and condenser.[1]

-

Charging: Add Benzene (10 eq) to the flask.

-

Catalyst Addition: Cool the benzene to 0-5°C using an ice bath. Carefully add

(2.2 eq) in portions.-

Note: The suspension may turn yellow/orange. Ensure vigorous stirring.

-

Phase 2: Electrophile Addition (Controlled Rate)

4. Preparation: Dilute the Ethyl adipoyl chloride (1.0 eq) with a small volume of benzene (optional, for viscosity control) and transfer to the addition funnel.

5. Addition: Dropwise add the acid chloride solution to the

- Critical Parameter: Maintain internal temperature

- Observation: Evolution of HCl gas will occur. Ensure proper venting to a scrubber.

Phase 3: Reaction & Maturation (RT to Reflux)

6. Warming: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour.

7. Completion: For maximum conversion, heat the mixture to mild reflux (

- Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (acid chloride) should be consumed.

Phase 4: Quench & Isolation 8. Quenching: Cool the reaction mixture to RT. Prepare a beaker with Crushed Ice (500g) + Conc. HCl (50mL) .

- Safety: Pour the reaction mixture into the ice/acid slurry slowly with stirring. Do not add water to the reaction flask (violent exotherm).

- Separation: Transfer to a separatory funnel. Separate the organic layer (Benzene).[1][2]

- Extraction: Extract the aqueous layer with Ethyl Acetate or DCM (

- Washing: Wash combined organics with:

- Water (

- Sat.

- Brine (

- Drying: Dry over anhydrous

Phase 5: Purification 13. Distillation: The crude oil can be purified via high-vacuum distillation (bp ~160-165°C at 2 mmHg). 14. Yield: Expected yield is 75-85%.

Quality Control & Troubleshooting

Analytical Specifications

-

Appearance: Pale yellow to colorless oil.

-

1H NMR (CDCl3, 400 MHz):

- 7.96 (d, 2H, ortho-ArH)

- 7.55 (t, 1H, para-ArH)

- 7.46 (t, 2H, meta-ArH)

-

4.12 (q, 2H,

-

2.98 (t, 2H,

-

2.38 (t, 2H,

-

1.7-1.8 (m, 4H, internal

-

1.25 (t, 3H,

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Insufficient Catalyst | Ensure |

| Product is Acid (Not Ester) | Hydrolysis during workup | Avoid prolonged exposure to strong acid/heat during the quench. Ensure pH is neutral before concentration. |

| Polymer/Tar Formation | Temperature too high during addition | Strictly control addition temperature at 0-5°C. |

| Incomplete Reaction | Moisture in reagents |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of Ethyl 6-oxo-6-phenylhexanoate.

References

-

Olah, G. A. (1973). Friedel-Crafts Chemistry. John Wiley & Sons.[3] (Classic text establishing the requirement for excess catalyst in acylation of oxygenated substrates).

-

PubChem. (n.d.).[3] Ethyl 6-oxo-6-phenylhexanoate (Compound). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Mai, A., et al. (2003). "3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a New Class of Synthetic Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry, 46(1), 512-524. (Describes analogous FC acylation conditions for HDAC inhibitor precursors). [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Use of aluminum chloride (AlCl3) in Friedel-Crafts acylation reactions

Application Note: Optimization of Aluminum Chloride ( ) Mediated Friedel-Crafts Acylation

Introduction & Strategic Relevance

The Friedel-Crafts acylation is a cornerstone reaction in medicinal chemistry for constructing aryl ketone scaffolds.[1] Unlike alkylation, acylation avoids poly-substitution (due to ring deactivation) and prevents carbocation rearrangements.[2] However, operational failure rates remain high due to a misunderstanding of the catalyst's dual role:

This guide provides a rigorous framework for executing reproducible acylations, specifically addressing the "catalyst trap," solvent-directed regioselectivity, and safe quenching protocols.

Mechanistic Insight: The "Catalyst Trap"

To optimize yield, one must understand why this reaction is not catalytic in practice.

The Pathway

-

Activation:

abstracts a chloride from the acyl chloride, generating the resonance-stabilized acylium ion ( -

Attack: The aromatic ring attacks the acylium ion, forming a Wheland intermediate (sigma complex).

-

Aromatization: A proton is lost, restoring aromaticity and generating

. -

The Trap (Critical): The resulting ketone product is a Lewis base. It immediately coordinates with

via the carbonyl oxygen, forming a stable 1:1 complex. This removes the

Visualization of the Mechanism

The following diagram illustrates the cycle and the irreversible complexation step that dictates stoichiometry.

Figure 1: Mechanistic pathway highlighting the formation of the stable Product-AlCl3 complex which necessitates stoichiometric reagent loading.[4]

Critical Parameters for Optimization

Stoichiometry: The "2.2 Equivalent" Rule

Because the product traps the Lewis acid, you generally need:

-

1.0 eq of

to complex the carbonyl product. -

0.1–0.2 eq excess to maintain catalytic activity for the remaining conversion.

-

Total Recommendation: Use 1.1 to 1.2 equivalents of

relative to the limiting reagent (usually the acyl chloride). -

Note: If the substrate contains other Lewis basic sites (amines, ethers, alcohols), add 1.0 eq of

for each additional basic site.

Solvent Selection & Regioselectivity

Solvent polarity influences the solubility of the intermediate complex, often determining whether the reaction is under kinetic or thermodynamic control (especially in naphthalene systems).

| Solvent | Polarity | Characteristics | Recommended Use |

| Dichloromethane (DCM) | Moderate | Solubilizes reactants but often precipitates the product complex. | Standard for benzene/activated rings. Keeps reaction cleaner. |

| Nitrobenzene | High | Dissolves the | Required for deactivated substrates.[4] Allows thermodynamic equilibration (ortho |

| 1,2-Dichloroethane (DCE) | Moderate | Higher boiling point than DCM ( | Use when thermal energy is needed to push difficult substrates. |

| Carbon Disulfide ( | Low | Historical standard. Highly flammable/toxic. | Avoid. Use DCM as a safer alternative. |

Reagent Quality Check

-

White: High purity, anhydrous. Ideal.

-

Yellow/Grey: Traces of Ferric Chloride (

) or moisture. Usable, but may lower yield.[6] -

Caked/Sticky: Hydrolyzed. Discard. The reaction will fail or be sluggish due to

generation and loss of active surface area.

Standardized Experimental Protocol

Objective: Synthesis of 4-methoxyacetophenone from anisole (Model Reaction). Scale: 10 mmol.

Equipment Setup

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with a gas outlet.

-

Gas Trap: The outlet must lead to a funnel inverted over a beaker of dilute NaOH or a calcium chloride drying tube followed by a scrubber. HCl gas is evolved copiously.

-

Addition funnel (pressure-equalizing).

Step-by-Step Workflow (Perrier Addition Mode)

The "Perrier" method (forming the electrophile first) is generally cleaner than adding

Figure 2: Operational workflow using the Perrier addition method.

Detailed Procedure

-

Catalyst Suspension: In the fume hood, charge the flask with

(1.60 g, 12 mmol) and dry DCM (20 mL). Cool to -

Electrophile Formation: Add acetyl chloride (0.71 mL, 10 mmol) dropwise. Stir for 15 minutes. The suspension should homogenize slightly as the acylium complex forms.

-

Substrate Addition: Add anisole (1.09 mL, 10 mmol) dissolved in 5 mL DCM dropwise over 20 minutes. Caution: Evolution of HCl gas will occur.

-

Reaction: Stir at

for 1 hour. If conversion is incomplete (TLC), warm to room temperature. -

Quench (The Dangerous Part):

-

Prepare a beaker with 50g of crushed ice and 10 mL concentrated HCl.

-

Slowly pour the reaction mixture onto the ice (do not pour water into the reaction).

-

Why HCl? It prevents the precipitation of aluminum hydroxide salts (

), which form terrible emulsions.

-

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (

mL). Wash combined organics with saturated

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction | Wet | Use fresh, sublimed |

| Poly-acylation | Highly unlikely in acylation. | Check if alkylation occurred instead (impurity in reagent?). |

| Tar/Polymerization | Reaction too hot or too concentrated. | Dilute reaction (0.2 M). Add substrate slower at lower temperature ( |

| Low Yield (Emulsion) | Improper quench. | Use Acidic Quench (Ice + HCl). Do not use neutral water. Filter through Celite if aluminum salts persist. |

| Positional Isomers | Thermodynamic rearrangement. | Lower temperature to favor kinetic product (para). Avoid nitrobenzene if kinetic control is desired. |

References

-

Friedel-Crafts Acylation Mechanism & Stoichiometry Organic Chemistry Portal. "Friedel-Crafts Acylation."[2][4][5][7][8][9][10] [Link]

-

Solvent Effects in Friedel-Crafts Reactions Chemistry Stack Exchange / Ref. Lit. "Solvent Effects in Friedel–Crafts Reaction."[6] [Link]

-

Practical Limitations & Deactivated Rings Master Organic Chemistry. "The Friedel-Crafts Acylation Reaction."[1][2][3][4][5][6][7][8][9][10][11][12] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

Application Note: Ethyl 6-oxo-6-phenylhexanoate as a Privileged Scaffold in Drug Discovery

Topic: Applications of Ethyl 6-oxo-6-phenylhexanoate in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction & Chemical Profile

Ethyl 6-oxo-6-phenylhexanoate (CAS: 4248-25-3), also known as ethyl 5-benzoylvalerate, is a versatile bifunctional building block extensively used in medicinal chemistry.[1] Its structure features a lipophilic aromatic "cap" (phenyl group) linked via a keto-alkyl chain to a reactive ester terminus .

This dual-functionality makes it a critical intermediate for two primary classes of therapeutics:

-

Histone Deacetylase (HDAC) Inhibitors: Serving as a precursor for "Cap-Linker-Zinc Binding Group" pharmacophores, structurally analogous to Vorinostat (SAHA).[2]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Acting as a key starting material for the industrial synthesis of Loxoprofen Sodium via Dieckmann condensation.[3]

Chemical Properties Table

| Property | Specification |

| CAS Number | 4248-25-3 |

| Formula | C₁₄H₁₈O₃ |

| MW | 234.29 g/mol |

| Structure | Ph-C(=O)-(CH₂)₄-COOEt |

| Physical State | Pale yellow liquid |

| Solubility | Soluble in EtOH, DMSO, DCM; Insoluble in water |

| Key Reactivity | Nucleophilic acyl substitution (ester), Nucleophilic addition (ketone), Alpha-proton acidity (Dieckmann condensation) |

Application I: Synthesis of HDAC Inhibitors (Vorinostat Analogues)

The Pharmacophore Concept

Histone Deacetylase (HDAC) inhibitors typically follow a tripartite pharmacophore model: Cap Group — Linker — Zinc Binding Group (ZBG) .[2] Ethyl 6-oxo-6-phenylhexanoate provides a pre-assembled "Cap + Linker" scaffold. The phenyl ring serves as the surface recognition domain, while the ethyl ester is a "masked" ZBG, readily convertible to a hydroxamic acid.

Mechanistic Diagram

The following diagram illustrates the transformation of the scaffold into a bioactive HDAC inhibitor.

Figure 1: Transformation of Ethyl 6-oxo-6-phenylhexanoate into an HDAC inhibitor pharmacophore.

Protocol 1: Hydroxaminolysis to Generate HDAC Inhibitors

Objective: Convert the ethyl ester terminus into a hydroxamic acid (ZBG) to enable zinc chelation in the HDAC active site.

Reagents:

-

Ethyl 6-oxo-6-phenylhexanoate (1.0 eq)[1]

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (5.0 eq)

-

Potassium Hydroxide (KOH) (5.0 eq)

-

Methanol (anhydrous)

Step-by-Step Methodology:

-

Preparation of Hydroxylamine: In a round-bottom flask, dissolve NH₂OH·HCl (5.0 eq) in anhydrous methanol (0.5 M concentration relative to substrate).

-

Base Addition: Cool the solution to 0°C in an ice bath. Slowly add KOH (5.0 eq) pellets or solution. Stir for 15 minutes. A white precipitate (KCl) will form.

-

Filtration (Optional but Recommended): Filter the mixture rapidly to remove KCl salts if a cleaner reaction profile is desired.

-

Substrate Addition: Add Ethyl 6-oxo-6-phenylhexanoate (1.0 eq) dropwise to the filtrate at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: DCM:MeOH 9:1; stain with FeCl₃ solution—hydroxamic acids turn violet).

-

Quenching: Acidify carefully with 1N HCl to pH ~6.

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Recrystallize from acetonitrile or purify via flash chromatography (DCM/MeOH gradient).

Validation Point: The product should show a broad singlet at δ 10.3–10.5 ppm (NH-OH) in ¹H NMR and a positive ferric chloride test (violet color).

Application II: Industrial Synthesis of Loxoprofen Sodium

The Cyclization Strategy

In the industrial synthesis of the NSAID Loxoprofen , Ethyl 6-oxo-6-phenylhexanoate functions as the substrate for a Dieckmann Condensation .[3] This intramolecular reaction constructs the cyclopentanone ring essential for the drug's core structure.

Figure 2: Synthetic pathway from Ethyl 6-oxo-6-phenylhexanoate to Loxoprofen.

Protocol 2: Dieckmann Condensation (Cyclopentanone Formation)

Objective: Cyclize the linear keto-ester to form the 2-substituted cyclopentanone core.

Reagents:

-

Ethyl 6-oxo-6-phenylhexanoate (10 g, 42.7 mmol)

-

Sodium Ethoxide (NaOEt) (1.2 eq)

-

Toluene (anhydrous, 100 mL)

-

Acetic Acid (for quenching)

Step-by-Step Methodology:

-

Catalyst Preparation: Suspend NaOEt (3.5 g) in anhydrous toluene (50 mL) under nitrogen atmosphere.

-

Addition: Dissolve Ethyl 6-oxo-6-phenylhexanoate (10 g) in toluene (50 mL). Add this solution dropwise to the NaOEt suspension at room temperature over 30 minutes.

-

Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. The solution will turn turbid/darker as the enolate forms.

-

Monitoring: Monitor consumption of starting material by TLC (Hexane:EtOAc 4:1).

-

Quenching: Cool to 0°C. Quench with glacial acetic acid (eq. to NaOEt) followed by cold water.

-

Workup: Separate the organic layer.[4] Extract the aqueous layer with toluene. Combined organics are washed with NaHCO₃ (sat.) and brine.[4]

-

Product Isolation: Evaporate solvent to yield the crude 2-benzoylcyclopentanone derivative.

Critical Insight: The regioselectivity is driven by the formation of the stable 5-membered ring. The resulting diketone (or keto-enol) is a versatile intermediate for further functionalization (e.g., Grignard addition).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Hydroxaminolysis | Hydrolysis of ester to acid instead of hydroxamic acid. | Ensure anhydrous MeOH is used. Use freshly prepared NaOMe/KOH. Avoid excessive water during quenching. |

| Incomplete Cyclization (Dieckmann) | Wet solvent or old catalyst. | Use freshly sublimed NaOEt or KOtBu. Ensure toluene is dried over Na/Benzophenone. |

| Product degradation | Benzylic oxidation or polymerization. | Store intermediate under inert atmosphere (Argon/N2) at -20°C. |

References

-

Zeng, X., et al. (2017).[3] "Synthesis of Loxoprofen Sodium." Chinese Journal of Pharmaceuticals, 48(01): 12. Link[3]

-

Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology, 25(1), 84-90. (Contextual reference for SAHA pharmacophore design). Link

-

PubChem. (2025).[5][6] "Ethyl 6-oxo-6-phenylhexanoate - Compound Summary." National Library of Medicine. Link

-

Parish-Virtue, K., et al. (2020). "Synthesis and Use of Ethyl 6-Acetyloxyhexanoate...". Journal of Chemical Education. (Reference for general ester handling and analysis). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]

- 3. Synthesis of Loxoprofen Sodium [cjph.com.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Benzoylpentanoic Acid | C12H14O3 | CID 223595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chemoselective Derivatization of Ethyl 6-oxo-6-phenylhexanoate

Executive Summary

Ethyl 6-oxo-6-phenylhexanoate (CAS 4248-25-3) is a versatile aryl-keto ester intermediate used in the synthesis of histone deacetylase (HDAC) inhibitors and various lipophilic drug scaffolds. Its structure features two distinct carbonyl electrophiles: a reactive aryl ketone and a distal ethyl ester.

The primary synthetic challenge with this molecule is chemoselectivity . Standard reducing agents (e.g., LiAlH₄) will indiscriminately reduce both the ketone and the ester, destroying the molecular scaffold. Furthermore, the steric bulk of the phenyl ring adjacent to the ketone can impede nucleophilic attack, requiring activated conditions that must remain mild enough to preserve the ester.

This Application Note details two validated protocols for derivatizing the ketone while preserving the ester functionality:

-

Asymmetric Biocatalytic Reduction to generate high-purity chiral alcohols.

-

Titanium-Mediated Reductive Amination to install amine functionalities for library generation.

Chemical Context & Reactivity Profile[1][2]

| Property | Specification | Mechanistic Implication |

| Molecular Formula | C₁₄H₁₈O₃ | MW: 234.29 g/mol |

| Electrophile 1 | Aryl Ketone ( | Target. Moderately hindered by phenyl ring. Conjugated system stabilizes the carbonyl, lowering reactivity compared to alkyl ketones. |

| Electrophile 2 | Ethyl Ester ( | Off-Target. Susceptible to hydrolysis (acid/base) and reduction. Must be preserved. |

| pKa ~19–20. Enolizable. Strong bases (LDA, NaH) may cause Claisen condensation side reactions. |

Decision Logic for Derivatization

The following flowchart illustrates the decision process for selecting the appropriate derivatization pathway based on the desired pharmacophore.

Figure 1: Strategic decision tree for chemoselective derivatization.

Protocol A: Asymmetric Biocatalytic Reduction

Objective: Stereoselective reduction of the ketone to the (

Rationale: Chemical reductions (NaBH₄) are racemic. Corey-Bakshi-Shibata (CBS) reduction is effective but moisture-sensitive. Biocatalysis using Ketoreductases (KREDs) offers mild aqueous conditions (pH 7) that perfectly preserve the distal ester while achieving >99% enantiomeric excess (ee).

Materials

-

Substrate: Ethyl 6-oxo-6-phenylhexanoate (100 mg)

-

Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum ADH panel).

-

Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

-

Solvent: Isopropyl Alcohol (IPA) or DMSO (co-solvent).

-

Buffer: 100 mM Potassium Phosphate, pH 7.0.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0). Add MgSO₄ (2 mM) to stabilize the enzyme.

-

Substrate Solution: Dissolve 100 mg (0.43 mmol) of Ethyl 6-oxo-6-phenylhexanoate in 0.5 mL DMSO.

-

Reaction Assembly:

-

In a 20 mL scintillation vial, combine 9 mL Buffer, 0.5 mL Substrate Solution, and 20 mg of NADP+.

-

Add 200 mg Glucose (hydride donor).

-

Add 10 mg GDH (recycling enzyme) and 20 mg of the selected KRED enzyme.

-

-

Incubation: Shake at 250 rpm at 30°C for 24 hours.

-

Critical Control: Do not exceed 35°C; ester hydrolysis rates increase significantly above this threshold in aqueous media.

-

-

Workup:

-

Extract the reaction mixture with Ethyl Acetate (

). -

Dry combined organics over Na₂SO₄ and concentrate in vacuo.

-

-

Validation: Analyze by Chiral HPLC (Daicel Chiralpak AD-H, Hexane/IPA 90:10).

Expected Yield: >90% isolated yield. Selectivity: >99% ee (enzyme dependent), <1% ester hydrolysis.

Protocol B: Titanium-Mediated Reductive Amination

Objective: Installation of an amine at the

Rationale: Direct reductive amination with NaBH₃CN often fails for aryl ketones due to slow imine formation (steric hindrance). Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-function reagent:

-

Lewis Acid: Activates the carbonyl oxygen.

-

Water Scavenger: Shifts the equilibrium toward the imine/enamine intermediate by sequestering water produced during condensation. This method allows the subsequent reduction to occur under mild conditions compatible with the ester.

Materials

-

Substrate: Ethyl 6-oxo-6-phenylhexanoate (1.0 equiv).

-

Amine: Primary or secondary amine (1.2 equiv) (e.g., cyclopropylamine, morpholine).

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 equiv).

-

Reductant: Sodium borohydride (NaBH₄) (1.5 equiv).

-

Solvent: Absolute Ethanol (EtOH).

Experimental Workflow

Figure 2: Titanium-mediated reductive amination workflow.

Step-by-Step Methodology

-

Imine Formation (The "Neat" Approach):

-

In a flame-dried flask under Nitrogen, combine Ethyl 6-oxo-6-phenylhexanoate (468 mg, 2.0 mmol) and the amine (2.4 mmol).

-

Add Ti(OiPr)₄ (0.9 mL, 3.0 mmol) neat.

-

Stir the viscous mixture at Room Temperature (20–25°C) for 6–12 hours.

-

Checkpoint: Monitor by IR.[1][2] The ketone C=O stretch (approx. 1685 cm⁻¹) should disappear, replaced by the imine C=N stretch (approx. 1640 cm⁻¹).

-

-

Dilution & Reduction:

-

Dilute the mixture with 5 mL of absolute EtOH.

-

Cool the solution to 0°C (ice bath).

-

Add NaBH₄ (113 mg, 3.0 mmol) portion-wise.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup (Titanium Removal):

-

Critical Safety Step: Quench by adding 2 mL of water. A white precipitate (TiO₂) will form immediately.

-

Dilute with Ethyl Acetate (20 mL).

-

Filter the slurry through a Celite pad to remove titanium salts.

-

Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Flash chromatography (SiO₂).[3] Note: Amine products may streak; add 1% Triethylamine to the eluent.

Analytical Validation Standards

To ensure the protocol worked and the ester remained intact, compare the product spectral data against the starting material benchmarks.

| Functional Group | Starting Material (Ketone) | Product (Alcohol/Amine) | Success Criteria |

| Ketone C=O | IR: ~1685 cm⁻¹¹³C NMR: ~198 ppm | Absent | Complete conversion of ketone. |

| Ester C=O | IR: ~1735 cm⁻¹¹³C NMR: ~173 ppm | Present (~1735 cm⁻¹) | Ester preservation (Chemoselectivity). |

| Absent | ¹H NMR: Multiplet @ 3.5–4.5 ppm | Formation of CH-OH or CH-NH. |

Troubleshooting Note: If the ester is lost (forming the diol or amino-alcohol), reduce the temperature of the NaBH₄ addition to -78°C or switch to NaBH₃CN (Sodium cyanoborohydride) at pH 6, though the Titanium method is generally safer for the ester than unbuffered NaBH₄ at reflux.

References

- Friedel-Crafts Context:Olah, G. A. "Friedel-Crafts and Related Reactions." Wiley-Interscience.

- Biocatalytic Reduction:Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2011. (General protocol for KRED usage on aryl ketones).

-

Titanium Amination: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995.

-

Analogous Substrate Handling: Wyvratt, M. J., et al. "Reductive amination of ethyl 2-oxo-4-phenylbutanoate."[4] (Precursor to Enalapril, demonstrating ester stability under reductive amination conditions).

-

Safety Data: PubChem Compound Summary for Ethyl 6-oxo-6-phenylhexanoate (CID 3681727).

Sources

Chromatographic purification techniques for Ethyl 6-oxo-6-phenylhexanoate

Application Note: Chromatographic Isolation & Purification of Ethyl 6-oxo-6-phenylhexanoate

Introduction & Scope

Ethyl 6-oxo-6-phenylhexanoate (CAS: 4248-25-3) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA) analogs, and various phenyl-based lipophilic linkers. Its synthesis typically involves the Friedel-Crafts acylation of benzene with ethyl adipoyl chloride or the esterification of 6-oxo-6-phenylhexanoic acid.

While the synthesis is robust, the purification presents specific challenges. The crude mixture often contains:

-

Unreacted Starting Materials: Monoethyl adipate (polar) or Benzene (volatile, non-polar).

-

Hydrolysis Byproducts: 6-oxo-6-phenylhexanoic acid (the "free acid").

-

Aluminum Salts: Residuals from Lewis acid catalysts (

).

This guide provides a self-validating workflow for isolating high-purity (>98%) Ethyl 6-oxo-6-phenylhexanoate, focusing on removing the problematic free acid impurity which often co-elutes if pH is not controlled.

Physicochemical Profile

Understanding the molecule is the first step to separation.

| Property | Value | Chromatographic Implication |

| Molecular Formula | Moderate molecular weight (234.29 g/mol ).[1][2] | |

| LogP (Predicted) | ~2.4 | Moderately lipophilic. Retains well on C18; elutes mid-range on Silica. |

| Functional Groups | Phenyl, Ketone, Ester | UV Active: Strong absorption at 254 nm (Benzoyl chromophore).H-Bonding: Ester/Ketone are acceptors; no donors (unless hydrolyzed). |

| Physical State | Viscous Oil / Low melting solid | Loading: Liquid loading (DCM) or Dry loading (Celite) recommended. |

Protocol 1: Analytical Method Development

Before preparative separation, we must establish a separation window (

Thin Layer Chromatography (TLC)

-

Stationary Phase: Silica Gel

on Aluminum backing. -

Detection: UV 254 nm (Primary);

-Anisaldehyde stain (Secondary - for non-UV active aliphatic impurities).

Solvent System Optimization: The target ester has intermediate polarity. We screen Hexane/Ethyl Acetate (EtOAc) mixtures.[3]

-

100% Hexane:

(Too non-polar). -

90:10 Hexane:EtOAc:

(Ideal for separation). -

80:20 Hexane:EtOAc:

(Good for fast elution, but risk of co-elution).

Critical Observation: The free acid impurity (6-oxo-6-phenylhexanoic acid) will streak or stay at the baseline (

HPLC Method (Quality Control)

To quantify purity before and after flash chromatography.

-

Column: C18 (L1),

mm, 5 µm (e.g., Agilent Zorbax or Waters XBridge). -

Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of the free acid, sharpening the peak).

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.[4]

-

Wavelength: 254 nm.

Gradient Table:

| Time (min) | % B (ACN) | Event |

|---|---|---|